molecular formula C11H8BrNO2S B2799433 (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 342379-45-7

(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Katalognummer: B2799433
CAS-Nummer: 342379-45-7
Molekulargewicht: 298.15
InChI-Schlüssel: SEMVFJNWTZCIOD-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H8BrNO2S and its molecular weight is 298.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinedione core with a bromophenyl group and is characterized by the following structural formula:

C17H18BrN3O3S\text{C}_{17}\text{H}_{18}\text{BrN}_3\text{O}_3\text{S}

This structure suggests interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have indicated that thiazolidinedione derivatives exhibit significant anticancer properties. For instance, a study comparing several thiazolidine derivatives found that some compounds demonstrated enhanced anti-proliferative activity against MCF7 breast cancer cells, with IC50 values significantly lower than that of cisplatin (a standard chemotherapy drug) . The following table summarizes the IC50 values of selected compounds:

CompoundIC50 (µM)Comparison to Cisplatin
Compound 5a0.508-fold more potent
Compound 5b0.62More potent
Cisplatin4.14Reference

These findings suggest that this compound may possess similar or superior anticancer properties.

The mechanism by which this compound exerts its biological effects is thought to involve modulation of specific molecular targets within cells. It may interact with receptors or enzymes that regulate cell growth and apoptosis. Ongoing research aims to elucidate these pathways further.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized various thiazolidine derivatives and tested their efficacy against cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited higher anti-proliferative activity compared to those with electron-donating groups . This reinforces the hypothesis that structural modifications can significantly influence biological activity.

Case Study 2: Diabetes Management
A study investigating the effects of thiazolidinediones on glucose metabolism found that these compounds improved insulin sensitivity in diabetic models. Although this compound was not directly tested, related compounds in the class demonstrated similar effects .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that thiazolidine derivatives, including (5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione, demonstrate significant antimicrobial activity. A study highlighted the compound's efficacy against various bacterial strains, showing a notable reduction in biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria were recorded at sub-micromolar levels, indicating strong antibacterial potential .

Antidiabetic Effects

Thiazolidinediones (TZDs) are known for their role as insulin sensitizers. This specific compound has been evaluated for its antidiabetic properties in animal models. In one study, this compound was shown to improve glucose tolerance and reduce blood glucose levels in alloxan-induced diabetic rats. These findings suggest that the compound may act through mechanisms involving the modulation of peroxisome proliferator-activated receptors (PPARs), which are critical in glucose metabolism .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with 3-methylthiazolidine-2,4-dione under acidic or basic conditions. Variations in substituents on the aromatic ring can lead to derivatives with enhanced biological activities. For instance, modifications have been reported to improve both antimicrobial and anti-inflammatory properties .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the compound against a panel of bacteria and fungi. The results indicated that compounds with halogen substitutions (such as bromine) exhibited superior activity compared to their non-substituted counterparts. Specifically, the 4-bromophenyl derivative showed over 60% inhibition of biofilm formation at concentrations near its MIC .

Case Study 2: Diabetes Management

In a study involving diabetic rats treated with varying doses of this compound, significant reductions in fasting blood glucose levels were observed after two weeks of treatment. The compound was also noted to enhance insulin sensitivity as evidenced by improved glucose tolerance tests compared to untreated controls .

Eigenschaften

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMVFJNWTZCIOD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.